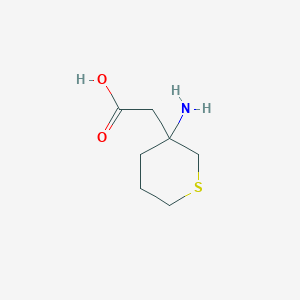
3-(4-Amino-3-methyl-1H-pyrazol-1-yl)-1lambda6-thiolane-1,1-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Amino-3-methyl-1H-pyrazol-1-yl)-1lambda6-thiolane-1,1-dione is a complex organic compound that features a pyrazole ring substituted with an amino group and a methyl group, attached to a thiolane-1,1-dione moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Amino-3-methyl-1H-pyrazol-1-yl)-1lambda6-thiolane-1,1-dione typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Substitution Reactions: The amino and methyl groups are introduced through substitution reactions using appropriate reagents.
Attachment to Thiolane-1,1-dione: The final step involves the coupling of the substituted pyrazole with thiolane-1,1-dione under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the synthesis process efficiently.
化学反应分析
Types of Reactions
3-(4-Amino-3-methyl-1H-pyrazol-1-yl)-1lambda6-thiolane-1,1-dione undergoes various chemical reactions, including:
Oxidation: The thiolane moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the pyrazole ring or the thiolane moiety.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced forms of the pyrazole ring or thiolane moiety.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
3-(4-Amino-3-methyl-1H-pyrazol-1-yl)-1lambda6-thiolane-1,1-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
作用机制
The mechanism of action of 3-(4-Amino-3-methyl-1H-pyrazol-1-yl)-1lambda6-thiolane-1,1-dione involves its interaction with specific molecular targets. The amino group and the pyrazole ring can form hydrogen bonds and other interactions with biological macromolecules, influencing their function. The thiolane moiety may also play a role in modulating the compound’s activity by interacting with cellular components.
相似化合物的比较
Similar Compounds
- 3-(4-Amino-3-methyl-1H-pyrazol-1-yl)benzonitrile
- (4-amino-3-methyl-1H-pyrazol-1-yl)acetic acid
Uniqueness
3-(4-Amino-3-methyl-1H-pyrazol-1-yl)-1lambda6-thiolane-1,1-dione is unique due to the presence of both the pyrazole ring and the thiolane-1,1-dione moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
分子式 |
C8H13N3O2S |
|---|---|
分子量 |
215.28 g/mol |
IUPAC 名称 |
1-(1,1-dioxothiolan-3-yl)-3-methylpyrazol-4-amine |
InChI |
InChI=1S/C8H13N3O2S/c1-6-8(9)4-11(10-6)7-2-3-14(12,13)5-7/h4,7H,2-3,5,9H2,1H3 |
InChI 键 |
FASQCSVRSZQIPL-UHFFFAOYSA-N |
规范 SMILES |
CC1=NN(C=C1N)C2CCS(=O)(=O)C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[(azetidin-3-yloxy)methyl]-4,5-dimethyl-4H-1,2,4-triazole](/img/structure/B13071894.png)
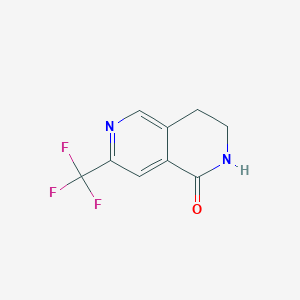

![tert-Butyl 7-nicotinoyl-1,7-diazaspiro[3.5]nonane-1-carboxylate](/img/structure/B13071912.png)
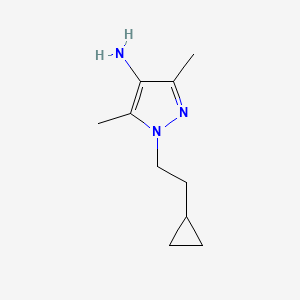
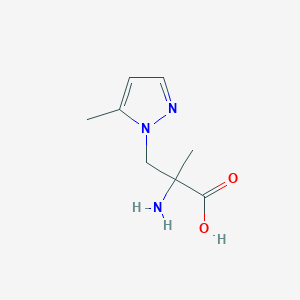
![1-[4-(1,3-benzodioxol-5-yloxy)but-2-ynyl]-4-methylpiperazine;dihydrochloride](/img/structure/B13071921.png)
![{[(2-Bromocyclopentyl)oxy]methyl}cycloheptane](/img/structure/B13071922.png)
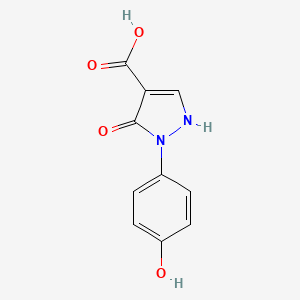
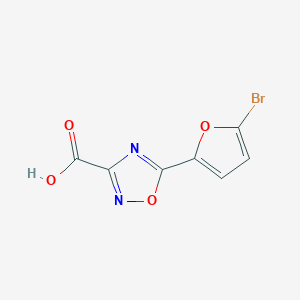

![1-[2-(1-Methyl-1H-pyrazol-5-yl)ethyl]-1H-pyrazol-4-amine](/img/structure/B13071951.png)
